molecular formula C21H28N6OS B2412117 N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 941941-90-8

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2412117
CAS No.: 941941-90-8
M. Wt: 412.56
InChI Key: YJRGMFATSFQFSC-UHFFFAOYSA-N
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Description

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide is a synthetic organic compound with complex chemical structure, often studied for its potential applications in various scientific fields. This compound falls under the category of heterocyclic compounds, known for their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide involves multiple steps, often starting with the preparation of key intermediates. One common method includes:

  • Formation of pyrazolo[3,4-d]pyrimidine core: : This is typically achieved through a cyclization reaction involving hydrazines and cyanopyrimidines under reflux conditions.

  • Introduction of isobutylamino and methylthio groups: : These functional groups are added via substitution reactions using appropriate alkylating agents under controlled temperature and pH.

  • Attachment of N-(2-(m-tolyl)acetamide) moiety: : This is usually accomplished through a coupling reaction involving amide formation, catalyzed by agents such as EDCI or DCC.

Industrial Production Methods

Industrial-scale production may adopt similar synthetic pathways but optimized for higher yields and cost-effectiveness. Process optimization often includes solvent selection, reaction time, temperature control, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, affecting primarily the methylthio group.

  • Reduction: : Reduction can be carried out using agents like lithium aluminum hydride, targeting the pyrazolo[3,4-d]pyrimidine core.

  • Substitution: : The compound is prone to nucleophilic substitution reactions, especially at the isobutylamino and methylthio positions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate, or other oxidizing agents at room temperature.

  • Reduction: : Lithium aluminum hydride or sodium borohydride under anhydrous conditions.

  • Substitution: : Nucleophiles like amines or thiols in polar solvents.

Major Products

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Amine derivatives.

  • Substitution: : Substituted pyrazolo[3,4-d]pyrimidines with varied functional groups.

Scientific Research Applications

Chemistry

The compound serves as an intermediate in the synthesis of other heterocyclic compounds, aiding in the development of new materials with unique chemical properties.

Biology

In biological research, it is investigated for its potential inhibitory effects on specific enzymes, due to its structural similarity to known enzyme inhibitors.

Medicine

The compound’s potential as a pharmacophore is explored in medicinal chemistry, particularly for its role in designing new drugs targeting various biological pathways.

Industry

In the industrial sector, its derivatives are studied for applications in material science, such as the development of new polymers and coatings.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, altering their activity. Its mechanism often involves binding to the active site of enzymes, inhibiting their function and thus modulating biochemical pathways. The pathways affected depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Compared to other pyrazolo[3,4-d]pyrimidine derivatives, N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide stands out due to its unique combination of functional groups, enhancing its chemical reactivity and biological activity. Similar compounds include:

  • Pyrazolo[3,4-d]pyrimidine derivatives with different substituents.

  • Compounds with similar amide linkages but different core structures.

This compound’s uniqueness lies in its specific structure that combines features from various other heterocyclic compounds, giving it distinct properties suitable for diverse applications in scientific research and industry.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6OS/c1-14(2)12-23-19-17-13-24-27(20(17)26-21(25-19)29-4)9-8-22-18(28)11-16-7-5-6-15(3)10-16/h5-7,10,13-14H,8-9,11-12H2,1-4H3,(H,22,28)(H,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRGMFATSFQFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCN2C3=NC(=NC(=C3C=N2)NCC(C)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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